1,2,4-Trinitrobenzene

Vue d'ensemble

Description

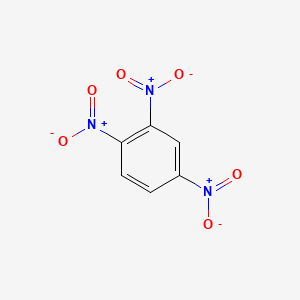

1,2,4-trinitrobenzene is a trinitrobenzene.

Applications De Recherche Scientifique

Explosive Applications

1,2,4-Trinitrobenzene is primarily recognized for its use in the formulation of explosives. Its properties make it suitable for military and industrial applications.

- Explosive Formulations : TNB is often utilized as an intermediate in the production of more complex explosives such as 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), known for its thermal stability and insensitivity to shock. TNB can be nitrated to produce TATB, which is favored in munitions due to its safety profile and effectiveness under various conditions .

- Environmental Monitoring : The presence of TNB in soil and water samples is monitored due to its potential environmental impact. Studies have shown that TNB can persist in the environment and may contribute to soil contamination near military sites or explosive testing areas .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Nucleophilic Substitution Reactions : TNB can act as an electrophile in nucleophilic substitution reactions. For instance, it can be used to synthesize various nitro-substituted compounds by reacting with nucleophiles such as amines or alcohols .

- Synthesis of Dyes and Pharmaceuticals : The compound is also used in the synthesis of dyes and pharmaceutical intermediates. Its nitro groups can be reduced or transformed into other functional groups, making it a valuable building block in organic synthesis .

Toxicological Research

Research into the toxicological effects of this compound has revealed significant health impacts:

- Methemoglobinemia : Exposure to TNB has been associated with methemoglobinemia, a condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues. Studies have shown that chronic exposure can lead to increased levels of methemoglobin in the blood .

- Animal Studies : Toxicological assessments conducted on rats have indicated that doses exceeding certain thresholds result in adverse effects on the hematopoietic system and organ weights. The no-observed-adverse-effect level (NOAEL) for TNB was determined to be around 2.68 mg/kg/day based on dietary studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Explosive Formulations | Intermediate for TATB; used in military munitions |

| Environmental Monitoring | Detection and analysis of TNB in soil/water samples |

| Chemical Synthesis | Reagent for nucleophilic substitutions; synthesis of dyes/pharmaceuticals |

| Toxicological Research | Studies on health impacts; methemoglobinemia effects |

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on military training grounds assessed the concentration of this compound in soil samples. Results indicated significant contamination levels correlated with explosive testing activities. This prompted further investigations into remediation strategies to mitigate environmental risks.

Case Study 2: Toxicological Effects

Research published by the U.S. EPA highlighted chronic exposure effects of TNB on laboratory rats over two years. Findings revealed hematological changes and organ weight alterations at specific dosage levels, emphasizing the need for stringent handling protocols for personnel working with this compound .

Propriétés

IUPAC Name |

1,2,4-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJRABFYHOHGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209854 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-31-1 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.